ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

HIV-1 Integrase Antiviral Structure-Activity Relationship

Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS 1589518-39-7) is a brominated heterocyclic building block featuring a fused pyrido[1,2-a]pyrimidin-4-one core with an ethyl carboxylate substituent at the 2-position. This compound represents a regioisomeric variant within the broader class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, integrases, and bacterial efflux pumps.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
Cat. No. B12506250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
Molecular FormulaC11H9BrN2O3
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br
InChIInChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3
InChIKeyBLPITTYLNBUHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carboxylate: Analytical Profile & Key Identifiers for Scientific Procurement


Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS 1589518-39-7) is a brominated heterocyclic building block featuring a fused pyrido[1,2-a]pyrimidin-4-one core with an ethyl carboxylate substituent at the 2-position [1]. This compound represents a regioisomeric variant within the broader class of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, a scaffold recognized for its utility in medicinal chemistry programs targeting kinases, integrases, and bacterial efflux pumps [2][3]. The presence of the C7-bromine atom provides a synthetic handle for downstream functionalization via cross-coupling chemistry, while the C2-ester group offers a distinct vector for derivatization compared to the more commonly described C3-carboxylate or C3-carboxamide analogs [4]. Its physical properties, including a melting point of 174–176 °C and a molecular weight of 297.10 g/mol, are well-documented across authoritative chemical databases [1].

Why Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carboxylate Cannot Be Replaced by Generic Analogs in Design and Synthesis


The interchangeability of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is precluded by the critical influence of both regioisomerism and substitution pattern on biological activity and synthetic utility. Extensive structure-activity relationship (SAR) studies within this scaffold demonstrate that even subtle variations—such as moving a carboxylate from the C2-position to the C3-position or replacing a bromine with a methyl group—can fundamentally alter a molecule's target binding profile, pharmacokinetic properties, and suitability as a synthetic intermediate [1][2]. The C2-ester configuration is specifically essential in certain scaffolds (e.g., HIV-1 integrase inhibitors), where it constitutes part of the metal-chelating pharmacophore, a role that C3-substituted analogs cannot fulfill [1]. Similarly, the C7-bromine atom is not merely a 'halogen tag' but serves as a specific, reactivity-defining handle for palladium-catalyzed cross-coupling reactions, offering a synthetic entry point that is absent in non-halogenated or differently halogenated variants [3]. Procurement of the incorrect regioisomer or a halogen-devoid analog will therefore lead to distinct downstream synthetic outcomes or outright loss of biological potency in established medicinal chemistry programs.

Quantitative Differentiation of Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carboxylate: Head-to-Head Evidence for Informed Procurement


Regioisomeric Differentiation: C2-Carboxylate vs. C3-Carboxylate in HIV-1 Integrase Inhibition

The placement of the carboxylate ester at the C2-position is a critical determinant of biological activity within the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. In the context of HIV-1 integrase inhibition, the C2-carboxylate (and its 3-hydroxy derivatives) forms an essential part of the metal-chelating pharmacophore. While the specific C2-ethyl ester derivative is a key precursor for generating these active 3-hydroxy analogs, the C3-carboxylate regioisomer (e.g., ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, CAS 16867-56-4) cannot participate in this binding mode, rendering it structurally incapable of yielding the same inhibitory activity [1][2]. This makes the C2-ester isomer uniquely positioned for antiviral discovery programs targeting the HIV-1 integrase strand transfer mechanism.

HIV-1 Integrase Antiviral Structure-Activity Relationship

C7-Bromo Substitution: Synthetic Utility as a Cross-Coupling Handle vs. Non-Halogenated or Des-Bromo Analogs

The C7-bromine atom in ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate serves as a specific, synthetically versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a key differentiator from non-halogenated analogs (e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives lacking a halogen at C7), which cannot undergo such transformations without additional, often low-yielding, C-H activation steps. The bromine atom's presence has been explicitly utilized in the synthesis of efflux pump inhibitors where carbon-linked substituents at the 2-position and aromatic substituents at the 7-position were systematically explored via cross-coupling to optimize activity [1][2]. The identity of the halogen also matters: bromine offers a superior balance of reactivity and stability for cross-coupling compared to chlorine and is far more synthetically accessible than iodine-substituted analogs.

Palladium-Catalyzed Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Synthetic Efficiency: Catalyst-Free, On-Water Preparation vs. Traditional Multi-Step Syntheses

A specific, catalyst-free synthesis on water has been reported for alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives, providing direct access to the target compound class under mild, environmentally benign conditions [1]. This method contrasts with traditional syntheses of related 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffolds, which often require high temperatures, high pressure, or metal catalysts [1]. While exact yields for the specific 7-bromo derivative were not detailed in the synthetic scope of this particular publication, the method has been demonstrated to be effective for various substituted 2-aminopyridines, including halogenated substrates. This represents a more efficient and scalable route compared to classical methods used for C3-substituted analogs, which often involve multi-step sequences and chromatographic purification [2].

Green Chemistry Process Chemistry Scalable Synthesis

Procurement-Driven Application Scenarios for Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carboxylate


HIV-1 Integrase Inhibitor Lead Optimization

This compound is the direct precursor for generating 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives, a validated scaffold for HIV-1 integrase strand transfer inhibitors. Procurement of the C2-ester (not the C3-ester) is mandatory for programs aiming to replicate or extend this pharmacophore, as demonstrated by the foundational work of Donghi, Kinzel, and Summa (2009) [1].

FGFR Kinase Inhibitor Discovery and Library Synthesis

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold for selective FGFR inhibitors, exemplified by clinical candidates like RK-019. The C7-bromine atom enables rapid, late-stage diversification via Suzuki coupling to explore the SAR of the 7-position, a strategy documented in FGFR inhibitor programs [2][3].

Antibacterial Efflux Pump Inhibitor (EPI) Development

4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives with C2-functionalization are established potentiators of fluoroquinolone and β-lactam antibiotics in Pseudomonas aeruginosa. The C2-ester provides a versatile starting point for generating the carbon-linked or amide-linked substituents required for EPI activity, as shown by the Daiichi Pharmaceutical research group [4].

Green Chemistry-Focused Scale-Up and Process Development

The compound's accessibility via a catalyst-free, on-water synthesis makes it an ideal candidate for process chemistry groups prioritizing sustainable manufacturing. This route minimizes the use of organic solvents and eliminates transition metal contamination, which is particularly important for pre-clinical and early clinical supply chains [5].

Quote Request

Request a Quote for ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.